N-(pyridin-3-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-(pyridin-3-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a triazole moiety and a pyridinylmethyl group, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Core: Starting with a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction.
Introduction of the Triazole Group: The triazole moiety is introduced via a cycloaddition reaction, often using azide and alkyne precursors under copper-catalyzed conditions (CuAAC).
Attachment of the Pyridinylmethyl Group: This step involves the alkylation of the pyridazine ring with a pyridinylmethyl halide under basic conditions.
Amidation Reaction: Finally, the carboxylic acid group on the pyridazine ring is converted to the carboxamide using an amine source and coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Reaction Monitoring: Using techniques like HPLC or NMR to monitor reaction progress.
Purification Processes: Such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially modifying the pyridazine or pyridine rings.
Reduction: Reduction reactions using agents like lithium aluminum hydride can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine or pyridazine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Modified pyridazine or pyridine derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Various functionalized derivatives depending on the substituents used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, N-(pyridin-3-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development, particularly in targeting enzymes or receptors involved in disease pathways.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to modulate biological pathways suggests applications in treating conditions like cancer, infections, or neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyridazine rings can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This can lead to inhibition or activation of specific biological pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- N-(pyridin-4-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- N-(pyridin-3-ylmethyl)-6-(1H-1,2,3-triazol-1-yl)pyridazine-3-carboxamide
Uniqueness
N-(pyridin-3-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The combination of the pyridazine and triazole rings provides a distinct scaffold that can be fine-tuned for various applications, setting it apart from similar compounds.
This detailed overview highlights the versatility and potential of this compound in scientific research and industrial applications
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N7O/c21-13(16-7-10-2-1-5-14-6-10)11-3-4-12(19-18-11)20-9-15-8-17-20/h1-6,8-9H,7H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHSXKQRHIGODU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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